Somniferine

Descripción

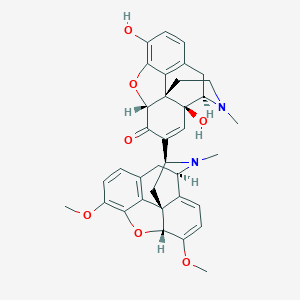

Structure

3D Structure

Propiedades

Número CAS |

117611-63-9 |

|---|---|

Fórmula molecular |

C36H36N2O7 |

Peso molecular |

608.7 g/mol |

Nombre IUPAC |

(4R,4aS,7aR,12bS)-6-[(2S,4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-2-yl]-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C36H36N2O7/c1-37-12-11-35-28-18-5-8-23(39)30(28)44-33(35)29(40)19(15-36(35,41)26(37)14-18)22-16-34-20-7-10-25(43-4)32(34)45-31-24(42-3)9-6-17(27(31)34)13-21(20)38(22)2/h5-10,15,21-22,26,32-33,39,41H,11-14,16H2,1-4H3/t21-,22+,26-,32+,33+,34+,35+,36-/m1/s1 |

Clave InChI |

JQGBUIZIHWUPHT-CSVNJIPGSA-N |

SMILES |

CN1CCC23C4C(=O)C(=CC2(C1CC5=C3C(=C(C=C5)O)O4)O)C6CC78C9C(=CC=C7C(N6C)CC1=C8C(=C(C=C1)OC)O9)OC |

SMILES isomérico |

CN1CC[C@]23[C@@H]4C(=O)C(=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[C@@H]6C[C@]78[C@@H]9C(=CC=C7[C@H](N6C)CC1=C8C(=C(C=C1)OC)O9)OC |

SMILES canónico |

CN1CCC23C4C(=O)C(=CC2(C1CC5=C3C(=C(C=C5)O)O4)O)C6CC78C9C(=CC=C7C(N6C)CC1=C8C(=C(C=C1)OC)O9)OC |

Sinónimos |

SOMNIFERINE |

Origen del producto |

United States |

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to Somniferine from Withania somnifera

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, revered for its wide array of therapeutic properties. While the steroidal lactones known as withanolides have been the focus of extensive modern scientific investigation, the plant's rich alkaloidal fraction remains a less-explored frontier. This technical guide delves into the discovery and history of somniferine, one of the alkaloids identified in this remarkable plant. Despite its early discovery, detailed characterization and specific biological activities of this compound remain largely undocumented in contemporary scientific literature, presenting both a challenge and an opportunity for future research. This document consolidates the available historical context, outlines plausible experimental methodologies for its study based on general alkaloid chemistry, and situates this compound within the broader phytochemical landscape of Withania somnifera.

Discovery and Historical Context

The scientific investigation into the chemical constituents of Withania somnifera dates back over a century. The presence of a complex mixture of alkaloids in the roots and leaves of the plant was established by early 20th-century phytochemists. The mid-20th century saw the first attempts to isolate and name these individual components.

In a 1980 study, the presence of this compound in a methanolic extract of the plant's leaves was also reported, alongside a host of other alkaloids such as withasomnine, withanine, and cuscohygrine[1]. The total alkaloid content in the roots of Withania somnifera has been reported to range from 0.13% to 0.31% of dry weight, though some reports indicate it can be higher depending on the geographical origin and cultivar[2].

Despite these early mentions, this compound has remained a relatively obscure compound compared to the well-studied withanolides like withaferin A. A comprehensive modern re-isolation and structural characterization using advanced spectroscopic methods such as high-field Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (MS) is notably absent from the current body of scientific literature.

Phytochemistry of Withania somnifera: A Brief Overview

Withania somnifera is a rich source of a diverse array of secondary metabolites. The primary classes of bioactive compounds isolated from the plant include:

-

Withanolides: A group of C28-steroidal lactone triterpenoids that are considered the principal active constituents. Over 40 withanolides have been identified, with withaferin A and withanolide D being the most extensively studied for their anti-inflammatory, anti-cancer, and neuroprotective properties[1].

-

Alkaloids: Over 12 alkaloids have been identified, primarily from the roots and leaves. These include tropane-type alkaloids and other structures. This compound is classified within this group[1][3].

-

Sitoindosides: Withanolide glycosides that have demonstrated significant anti-stress and adaptogenic activities.

-

Flavonoids, Phenolic Acids, and Saponins: These compounds contribute to the overall antioxidant and therapeutic profile of the plant extracts[1].

Experimental Protocols: A General Framework for this compound Research

Detailed experimental protocols for the specific isolation and characterization of this compound are not available. However, based on established methodologies for the extraction and analysis of alkaloids from plant matrices, a general workflow can be proposed.

Extraction of Alkaloids from Withania somnifera Roots

A typical acid-base extraction procedure for alkaloids can be adapted for the isolation of this compound.

Methodology:

-

Maceration: Dried and powdered root material of Withania somnifera is macerated with an alcoholic solvent, such as methanol or ethanol, to extract a broad range of phytochemicals.

-

Acidification: The resulting extract is concentrated under reduced pressure, and the residue is acidified with a dilute mineral acid (e.g., 2% sulfuric acid). This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous acidic solution.

-

Liquid-Liquid Partitioning: The acidic aqueous solution is then washed with a non-polar solvent (e.g., n-hexane or diethyl ether) to remove neutral and weakly acidic compounds, such as fats, waxes, and some withanolides.

-

Basification and Extraction: The acidic aqueous phase containing the protonated alkaloids is then basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, converting them into their free base form. The free bases are then extracted from the aqueous solution using an immiscible organic solvent, such as chloroform or dichloromethane.

-

Concentration: The organic solvent containing the crude alkaloid fraction is then dried over anhydrous sodium sulfate and concentrated in vacuo to yield the total alkaloidal extract.

Experimental Workflow for Alkaloid Extraction

References

- 1. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biodiversity, Biochemical Profiling, and Pharmaco-Commercial Applications of Withania somnifera: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Elucidating the Biosynthetic Pathway of Somniferine in Withania somnifera (Ashwagandha): A Technical Guide

Affiliation: Google Research

Abstract

Withania somnifera (Ashwagandha) is a cornerstone of traditional Ayurvedic medicine, renowned for its rich and diverse phytochemical profile. This technical guide provides an in-depth exploration of the biosynthetic pathway of somniferine, a notable alkaloid present in this plant. A critical clarification is made at the outset: this compound is an alkaloid, and its biogenesis is distinct from the well-studied withanolide pathway. This document delineates the putative biosynthetic route to this compound, drawing parallels with the established tropane alkaloid biosynthesis in related Solanaceae species. Furthermore, it presents a comparative overview of the parallel biosynthesis of withanolides to highlight the metabolic bifurcation in Ashwagandha. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with pathway diagrams, tabulated data, and generalized experimental protocols to facilitate further investigation into the complex secondary metabolism of Withania somnifera.

Introduction: The Dual Phytochemical Profile of Ashwagandha

Withania somnifera produces a wide array of secondary metabolites, which can be broadly categorized into two major classes: withanolides and alkaloids. Withanolides are C28 steroidal lactones with an ergostane skeleton, synthesized via the isoprenoid pathway. In contrast, alkaloids, including this compound, are nitrogen-containing compounds biosynthesized from amino acids. This distinction is fundamental to understanding the plant's metabolic machinery. The initial premise of investigating this compound biosynthesis within the withanolide pathway is a common misconception. This guide aims to rectify this by presenting the distinct biosynthetic origins of these two pivotal classes of compounds.

A variety of alkaloids have been identified in Withania somnifera, including this compound, withanine, and tropine. The total alkaloid content in the roots of W. somnifera can range from 0.13% to 0.31%, with some reports indicating yields as high as 4.3% in plants from different geographical regions.

The Putative Biosynthetic Pathway of this compound: A Tropane Alkaloid Origin

While the precise biosynthetic pathway of this compound in Withania somnifera has not been fully elucidated, it is hypothesized to follow the general pathway of tropane alkaloid biosynthesis, which is well-documented in other members of the Solanaceae family. This pathway commences with the amino acid L-ornithine.

The key steps in the putative pathway are:

-

Decarboxylation of L-Ornithine: The pathway is initiated by the decarboxylation of L-ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).

-

Methylation of Putrescine: Putrescine is then methylated to N-methylputrescine by putrescine N-methyltransferase (PMT).

-

Oxidative Deamination: N-methylputrescine undergoes oxidative deamination by a putrescine oxidase to form 4-methylaminobutanal.

-

Cyclization: 4-methylaminobutanal spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.

-

Condensation and Tropinone Formation: The N-methyl-Δ¹-pyrrolinium cation condenses with acetoacetic acid to yield hygrine, which is then rearranged to form tropinone. Tropinone represents a critical branch point in the biosynthesis of various tropane alkaloids.

-

Reduction of Tropinone: Tropinone is reduced by tropinone reductase enzymes (TR-I and TR-II) to either tropine or pseudotropine.

-

Formation of this compound: The subsequent steps leading from these intermediates to the specific structure of this compound are yet to be characterized. They likely involve a series of hydroxylation, acylation, and other modification reactions catalyzed by specific enzymes.

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

The Enigmatic Alkaloid: A Technical Guide to the Natural Abundance of Somniferine in Withania Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Withania, a cornerstone of traditional Ayurvedic medicine, is a rich reservoir of pharmacologically active secondary metabolites. While the steroidal lactones known as withanolides have been the subject of extensive research, the alkaloids, including the namesake somniferine, remain comparatively enigmatic. This technical guide synthesizes the current, albeit limited, publicly available information on the natural abundance of this compound across different Withania species. It has become evident through a comprehensive literature review that quantitative data for this compound is scarce, with the majority of phytochemical analyses focusing on withanolides such as withaferin A and withanolide A. This guide presents a qualitative overview, details the analytical methodologies commonly employed for Withania alkaloids, and explores the putative signaling pathways of related compounds to provide a framework for future research into the therapeutic potential of this compound.

Introduction

Withania somnifera, commonly known as Ashwagandha, is the most prominent member of the Withania genus, renowned for its adaptogenic, anti-inflammatory, and neuroprotective properties. These effects are largely attributed to a class of compounds called withanolides. However, the plant also produces a variety of alkaloids, including this compound, which are believed to contribute to its diverse pharmacological profile.[1][2] Despite its name being derived from the plant's species name, research into the quantitative presence of this compound has been notably limited. This guide aims to collate the existing knowledge and highlight the significant gaps in our understanding of this compound's distribution and concentration within the Withania genus.

Natural Abundance of this compound: A Qualitative Assessment

A thorough review of scientific literature reveals a significant disparity in the research focus between withanolides and alkaloids in Withania species. While numerous studies provide detailed quantitative data for various withanolides, there is a conspicuous absence of such data for this compound.

Table 1: Quantitative Data on this compound in Withania Species

| Withania Species | Plant Part | This compound Content (% w/w or mg/g) | Reference |

| Withania somnifera | Leaves | Data Not Available | Mentioned as present[2][3] |

| Withania somnifera | Roots | Data Not Available | |

| Withania coagulans | All | Data Not Available | |

| Withania frutescens | All | Data Not Available | |

| Withania aristata | All | Data Not Available |

Note: Extensive searches for quantitative data on this compound yielded no specific values. The table reflects the absence of this information in currently available scientific literature. This compound is consistently mentioned as a constituent of W. somnifera leaves.

Experimental Protocols for Alkaloid Analysis in Withania

While specific protocols for the quantification of this compound are not detailed in the available literature, methodologies for the extraction and analysis of alkaloids from Withania species can be adapted from existing research on related compounds.

Extraction of Alkaloids

A general workflow for the extraction of alkaloids from Withania plant material is as follows:

Quantification of Alkaloids

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques for the quantification of phytochemicals in Withania.

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: Typically a C18 reversed-phase column.

-

Mobile Phase: A gradient system of acetonitrile and water (often with a modifier like formic acid or acetic acid) is commonly used.

-

Detection: UV detection at a wavelength determined by the absorption maximum of the analyte (a standard of this compound would be required to determine this).

-

Quantification: Based on a calibration curve generated from a certified reference standard of this compound.

3.2.2. High-Performance Thin-Layer Chromatography (HPTLC)

-

Stationary Phase: Pre-coated silica gel 60 F254 plates.

-

Mobile Phase: A solvent system, often a combination of toluene, ethyl acetate, and formic acid, would need to be optimized for the separation of this compound.

-

Detection: Densitometric scanning at the wavelength of maximum absorbance.

-

Quantification: Comparison of the peak area of the sample with that of a known concentration of a this compound standard.

Putative Signaling Pathways

Direct research on the signaling pathways of this compound is in its nascent stages. However, a recent computational study has suggested that this compound may exert its effects in lung cancer by targeting key proteins such as Caspase-3 (CASP3), Jun proto-oncogene (JUN), and Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2).[4]

This proposed pathway suggests that this compound may induce apoptosis and inhibit inflammation and cell proliferation, highlighting its potential as a therapeutic agent. It is important to note that this is based on in-silico analysis and requires experimental validation.

Conclusion and Future Directions

The natural abundance of the alkaloid this compound in various Withania species remains a significant knowledge gap in the phytochemical understanding of this important medicinal genus. While qualitative mentions of its presence in Withania somnifera leaves exist, a lack of quantitative data and specific analytical protocols hinders further research and development.

Future research should prioritize the following:

-

Isolation and Characterization: Isolation of pure this compound to serve as a reference standard.

-

Method Development: Development and validation of robust analytical methods (HPLC, LC-MS/MS, HPTLC) for the quantification of this compound.

-

Systematic Screening: A systematic study to quantify this compound content across different Withania species, various plant parts, and diverse geographical locations.

-

Pharmacological Studies: In-depth investigation into the pharmacological activities and signaling pathways of isolated this compound to validate computational predictions and uncover its therapeutic potential.

A concerted effort in these areas will be crucial to unlock the full therapeutic promise of Withania species and their diverse array of bioactive compounds.

References

- 1. Biodiversity, Biochemical Profiling, and Pharmaco-Commercial Applications of Withania somnifera: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Somniferine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somniferine is one of the many alkaloids present in Withania somnifera (L.) Dunal, commonly known as Ashwagandha.[1][2][3][4][5][6] While much of the research on this plant has focused on withanolides, the therapeutic potential of its alkaloid constituents, including this compound, is an emerging area of interest. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound based on the available, albeit primarily computational, scientific evidence. The information presented herein is intended to serve as a resource for researchers and professionals in drug discovery and development, highlighting promising avenues for further experimental validation.

Putative Therapeutic Targets of this compound

Current research, largely driven by in silico molecular docking studies, has identified several potential protein targets for this compound. These findings suggest that this compound may exert its pharmacological effects through the modulation of key signaling pathways involved in apoptosis, inflammation, and bacterial infections.

Apoptosis and Inflammation

Molecular docking simulations have predicted that this compound can bind to and potentially modulate the activity of proteins central to apoptosis and inflammation.[7]

-

Caspase-3 (CASP3): As a key executioner caspase in the apoptotic pathway, the inhibition or modulation of CASP3 is a significant area of interest in cancer therapy. The predicted interaction of this compound with CASP3 suggests a potential pro-apoptotic role, which could be beneficial in oncology.

-

Jun Proto-Oncogene (JUN): JUN is a component of the AP-1 transcription factor, which is involved in a wide range of cellular processes, including proliferation, apoptosis, and inflammation. By potentially targeting JUN, this compound could influence these fundamental cellular pathways.

-

Prostaglandin-Endoperoxide Synthase 2 (PTGS2 or COX-2): PTGS2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a well-established strategy for anti-inflammatory therapies. The in silico evidence pointing to this compound's interaction with PTGS2 suggests its potential as an anti-inflammatory agent.

Antibacterial Activity

In addition to its potential role in cancer and inflammation, computational studies have indicated that this compound may possess antibacterial properties.

-

Penicillin-Binding Protein 4 (PBP4): PBPs are essential enzymes in bacterial cell wall synthesis and are the primary targets for beta-lactam antibiotics. The predicted binding of this compound to PBP4 suggests that it could disrupt bacterial cell wall integrity, leading to an antibacterial effect.

Quantitative Data (In Silico)

The following table summarizes the binding affinities of this compound to its putative targets as predicted by molecular docking studies. It is crucial to note that these values are computational estimates and require experimental validation.

| Target Protein | Putative Biological Process | Predicted Binding Affinity (kcal/mol) |

| Caspase-3 (CASP3) | Apoptosis | Strong |

| Jun Proto-Oncogene (JUN) | Proliferation, Apoptosis, Inflammation | Strong |

| Prostaglandin-Endoperoxide Synthase 2 (PTGS2/COX-2) | Inflammation | Strong |

| Penicillin-Binding Protein 4 (PBP4) | Bacterial Cell Wall Synthesis | Favorable |

Signaling Pathways

The putative interactions of this compound with its targets suggest its involvement in the following signaling pathways:

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the experimental validation of this compound's activity on its putative targets. These protocols are based on standard laboratory techniques.

Enzyme Inhibition Assay for PTGS2 (COX-2)

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on COX-2 activity.

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (co-substrate)

-

Heme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, heme, and COX-2 enzyme in each well of a 96-well plate.

-

Add varying concentrations of this compound or the positive control to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding arachidonic acid and TMPD to all wells.

-

Immediately measure the absorbance at 590 nm every minute for 10-20 minutes.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Caspase-3 Activity Assay

This protocol outlines a fluorometric assay to measure the effect of this compound on Caspase-3 activity in a cell-based system.

Materials:

-

Cancer cell line (e.g., A549 lung cancer cells)

-

Cell culture medium and supplements

-

This compound

-

Apoptosis-inducing agent (e.g., Staurosporine) as a positive control

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Lysis buffer

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include untreated and positive controls.

-

Lyse the cells using the lysis buffer.

-

Add the Caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at an excitation/emission wavelength of 380/460 nm.

-

Normalize the fluorescence values to the protein concentration of each sample.

-

Calculate the fold-change in Caspase-3 activity relative to the untreated control.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

Positive control antibiotic (e.g., Penicillin)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a serial dilution of this compound in the bacterial growth medium in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (bacteria with antibiotic), a negative control (bacteria with medium only), and a sterility control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity or measure the optical density at 600 nm to determine bacterial growth.

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of this compound's therapeutic potential, from in silico screening to in vivo validation.

Conclusion and Future Directions

The alkaloid this compound from Withania somnifera presents an intriguing profile of potential therapeutic activities based on current in silico evidence. The predicted interactions with key proteins in apoptosis, inflammation, and bacterial cell wall synthesis pathways warrant further rigorous experimental investigation. The immediate next steps for the research community should focus on the in vitro validation of these computational hits to determine the actual inhibitory or modulatory potency of isolated this compound. Subsequent mechanistic studies and in vivo experiments will be crucial to ascertain its therapeutic potential and safety profile. This guide serves as a foundational document to stimulate and direct future research efforts into the pharmacology of this promising natural product.

References

- 1. [PDF] Comparative Study of Two Herbs from India Alkaloids and Antioxidant Activity in Withania Somnifera and Tinospora Cordifolia | Semantic Scholar [semanticscholar.org]

- 2. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacologic overview of Withania somnifera, the Indian Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Somniferine: An Enigmatic Alkaloid within Ayurvedic Rasayana, Ashwagandha

A Technical Guide for Researchers and Drug Development Professionals

Foreword: The enduring legacy of traditional Ayurvedic medicine presents a compelling frontier for modern scientific inquiry. Among the revered botanicals, Withania somnifera (L.) Dunal, commonly known as Ashwagandha, holds a prominent position as a Rasayana, a rejuvenating or life-extending agent. While extensive research has illuminated the therapeutic potential of its withanolide constituents, the diverse array of alkaloids within this plant remains comparatively under-explored. This technical guide focuses on somniferine, a constituent alkaloid of Withania somnifera, to synthesize the current, albeit limited, scientific understanding and to delineate a path for future research. The conspicuous scarcity of dedicated studies on this compound necessitates a broader examination of the alkaloid fraction of Withania somnifera to provide a comprehensive context for its potential role.

Phytochemical Context: The Alkaloids of Withania somnifera

Withania somnifera is a rich repository of diverse phytochemicals, primarily classified into two major groups: steroidal lactones (withanolides) and alkaloids.[1] While withanolides are often credited with many of the plant's pharmacological effects, alkaloids represent a significant and varied class of compounds within the plant's chemical arsenal. This compound is consistently identified as one of these alkaloidal constituents.[2]

Early phytochemical investigations led to the isolation and identification of numerous alkaloids from the roots and leaves of Withania somnifera.[3] These compounds contribute to the complex chemical profile of the plant and, likely, to its overall therapeutic effects. A summary of the principal alkaloids identified in Withania somnifera is presented in Table 1.

| Alkaloid | Chemical Classification | Plant Part(s) | Notes |

| This compound | Alkaloid | Roots, Leaves | One of the originally named alkaloids; specific biological activity is largely uncharacterized. |

| Withanine | Alkaloid | Roots | Often one of the more abundant alkaloids. |

| Somnine | Alkaloid | Roots, Leaves | Identified in early phytochemical studies. |

| Anferine | Alkaloid | Roots | |

| Isopelletierine | Pyrrolidine Alkaloid | Roots | |

| Cuscohygrine | Pyrrolidine Alkaloid | Roots | |

| Tropine | Tropane Alkaloid | Roots | A building block for other alkaloids. |

| Pseudotropine | Tropane Alkaloid | Roots | Stereoisomer of tropine. |

Table 1: Principal Alkaloids Identified in Withania somnifera

The Central Nervous System: A Potential Locus of this compound's Action

The species name somnifera is Latin for "sleep-inducing," a designation that points to the plant's traditional use as a sedative and nervine tonic.[1] The name "this compound" itself suggests a perceived role in these sedative properties. While direct evidence for this compound's activity is lacking, studies on the whole plant extract provide compelling evidence for its effects on the central nervous system (CNS).

Extracts of Withania somnifera have been shown to possess significant anti-stress, anxiolytic, and sleep-enhancing properties in both preclinical and clinical studies.[1] Research suggests that these effects may be mediated, in part, through the modulation of the GABAergic system. Specifically, some studies indicate that constituents within Ashwagandha may have a GABA-mimetic effect, acting on GABAA receptors to produce an inhibitory effect on neuronal activity.[2] This mechanism is a common target for sedative and anxiolytic drugs.

Caption: Hypothesized GABAergic signaling pathway for Withania somnifera extract.

Methodological Approaches: Investigating the CNS Effects of Withania somnifera

Given the absence of specific experimental protocols for isolated this compound, this section details a representative methodology for assessing the sedative and hypnotic effects of a whole extract of Withania somnifera in a rodent model. This protocol is a composite of standard techniques used in neuropharmacology.

Experimental Protocol: Evaluation of Sedative-Hypnotic Activity in Mice

1. Objective: To determine if the oral administration of a standardized Withania somnifera root extract potentiates pentobarbital-induced sleep in mice.

2. Materials:

- Withania somnifera root extract (standardized to a known percentage of withanolides and/or total alkaloids).

- Vehicle (e.g., 0.5% carboxymethyl cellulose in distilled water).

- Pentobarbital sodium solution (50 mg/mL in saline).

- Male Swiss albino mice (20-25 g).

3. Experimental Groups (n=10 per group):

- Group I (Control): Vehicle (10 mL/kg, p.o.).

- Group II (Positive Control): Diazepam (1 mg/kg, i.p.).

- Group III (Test Group 1): W. somnifera extract (100 mg/kg, p.o.).

- Group IV (Test Group 2): W. somnifera extract (200 mg/kg, p.o.).

4. Procedure:

- Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, free access to food and water).

- Drug Administration: Animals are fasted for 4 hours prior to the experiment. The respective treatments are administered orally (p.o.) or intraperitoneally (i.p.) as specified.

- Pentobarbital Challenge: 60 minutes after the administration of the test substances, all animals receive an injection of pentobarbital sodium (50 mg/kg, i.p.).

- Observation: Immediately after pentobarbital administration, each mouse is placed in an individual observation cage. The time to the onset of sleep (loss of righting reflex) and the total duration of sleep (time from loss to recovery of the righting reflex) are recorded. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.

5. Data Analysis:

- The mean ± SEM for the onset and duration of sleep are calculated for each group.

- Data are analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups with the control group.

- A p-value of <0.05 is considered statistically significant.

Caption: Experimental workflow for assessing sedative-hypnotic activity.

Challenges and Future Directions

The significant gap in the scientific literature concerning this compound underscores a critical challenge and a corresponding opportunity in the field of natural product drug discovery. The focus on withanolides, while productive, has left the alkaloidal constituents of Withania somnifera largely in the shadows.

Challenges:

-

Isolation and Purification: The concentration of individual alkaloids like this compound may be relatively low, making their isolation in sufficient quantities for rigorous pharmacological testing a significant challenge.

-

Structural Elucidation: While the presence of these alkaloids is known, detailed structural and stereochemical characterization may be incomplete for some of the less abundant compounds.

-

Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) profiles of these alkaloids are unknown, which is a critical barrier to understanding their potential contribution to the plant's overall effects.

Future Research Imperatives:

-

Bioassay-Guided Fractionation: A systematic approach to fractionating Withania somnifera extracts, with a focus on the alkaloid-rich fractions, guided by in vitro assays (e.g., GABA receptor binding assays), is essential to isolate and identify the most active compounds.

-

Advanced Analytical Techniques: The use of modern analytical methods, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for the quantification and structural elucidation of this compound and other alkaloids.

-

In Silico and In Vitro Screening: Computational docking studies can be employed to predict the binding affinity of this compound and other alkaloids to various CNS receptors. These predictions can then be validated through in vitro receptor binding and functional assays.

-

Pharmacological Evaluation of Isolated Compounds: Once isolated, pure this compound must be subjected to a battery of in vitro and in vivo pharmacological tests to determine its specific mechanism of action, efficacy, and safety profile.

Conclusion

This compound remains an enigmatic component of one of Ayurveda's most important medicinal plants. While its name and the traditional uses of Withania somnifera suggest a potential role in mediating the plant's sedative and neuro-regenerative effects, a lack of direct scientific evidence makes any such claims speculative. For researchers and drug development professionals, this compound and the other alkaloids of Ashwagandha represent a promising, yet untapped, area of investigation. A concerted effort to isolate, characterize, and pharmacologically evaluate these compounds is necessary to fully understand the therapeutic potential of this ancient remedy and to unlock new possibilities for the treatment of CNS disorders.

References

Methodological & Application

HPLC method for quantification of Somniferine in plant extracts

An HPLC Method for the Quantification of Withaferin A in Withania somnifera Plant Extracts

Introduction

Withania somnifera, commonly known as Ashwagandha or Indian Ginseng, is a plant of significant medicinal importance in Ayurvedic tradition.[1][2] Its therapeutic properties are attributed to a variety of bioactive compounds, primarily withanolides and alkaloids.[3][4] Among the alkaloids identified in Withania somnifera are somniferine, somnine, somniferinine, and withanine.[5] This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of Withaferin A, a major bioactive withanolide in Withania somnifera extracts. Due to the limited availability of a commercial standard and specific analytical methods for this compound, this protocol for Withaferin A serves as a comprehensive template that can be adapted for the quantification of other alkaloids like this compound as standards become available.

Application Note

Objective: To provide a validated isocratic reversed-phase HPLC method for the accurate and precise quantification of Withaferin A in Withania somnifera plant extracts.

Principle: The method utilizes a C18 column to separate Withaferin A from other components in the plant extract. The separation is achieved using an isocratic mobile phase of acetonitrile and water. Detection and quantification are performed using a UV detector.

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and standardization of herbal extracts and formulations containing Withania somnifera.

Experimental Protocols

1. Sample Preparation: Extraction of Withaferin A from Withania somnifera Root Powder

-

Accurately weigh 1 gram of finely powdered, dried Withania somnifera root.

-

Transfer the powder to a conical flask.

-

Add 25 mL of methanol.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Filter the extract through a Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh methanol.

-

Pool the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in 10 mL of HPLC-grade methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

2. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: Acetonitrile and water (40:60, v/v).[6]

-

Flow Rate: 1.5 mL/min.[6]

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

Detector Wavelength: 227 nm.[6]

-

Run Time: 15 minutes.

3. Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Withaferin A reference standard and dissolve it in 10 mL of HPLC-grade methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with methanol. These will be used to construct the calibration curve.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

| Parameter | Method | Acceptance Criteria |

| Linearity | Analyze a minimum of five concentrations of the standard solution. Plot a graph of peak area versus concentration and determine the regression equation and correlation coefficient. | Correlation coefficient (r²) ≥ 0.999 |

| Precision | Repeatability (Intra-day): Analyze six replicates of a standard solution at a single concentration on the same day. Intermediate Precision (Inter-day): Analyze the same standard solution on three different days. | Relative Standard Deviation (RSD) ≤ 2% |

| Accuracy | Perform a recovery study by spiking a known amount of Withaferin A standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). | Percent recovery between 95% and 105% |

| Limit of Detection (LOD) | Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S). | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Calculated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 × σ/S). | Signal-to-noise ratio of 10:1 |

| Specificity | Compare the chromatograms of a blank (mobile phase), a standard solution, and a sample solution to ensure the absence of interfering peaks at the retention time of Withaferin A. | The peak for Withaferin A in the sample should be pure and have no co-eluting peaks. |

Data Presentation

Table 1: Summary of HPLC Method Validation Parameters for Withaferin A Quantification

| Validation Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (RSD %) | < 2% |

| Accuracy (% Recovery) | 95% - 105% |

| LOD | 0.2 µg/mL |

| LOQ | 0.5 µg/mL |

| Retention Time | Approximately 5-7 minutes |

Visualization

References

- 1. core.ac.uk [core.ac.uk]

- 2. Withania somnifera - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Biodiversity, Biochemical Profiling, and Pharmaco-Commercial Applications of Withania somnifera: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

Application Notes and Protocols for the Identification and Analysis of Somniferine by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit putative, framework for the identification and quantitative analysis of the alkaloid somniferine, a constituent of Withania somnifera (Ashwagandha), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to a notable scarcity of specific analytical methods for this compound in peer-reviewed literature, which predominantly focuses on the withanolide constituents of Withania somnifera, this protocol has been developed by integrating known chemical properties of this compound with established analytical methodologies for similar complex alkaloids. The proposed parameters herein offer a robust starting point for method development and validation.

Introduction

Withania somnifera, commonly known as Ashwagandha, is a medicinal plant rich in a variety of bioactive compounds. While the steroidal lactones known as withanolides have been extensively studied, the plant also produces a range of alkaloids, including this compound. Accurate identification and quantification of these alkaloids are crucial for understanding their pharmacological activities and for the quality control of herbal preparations. This application note details a proposed LC-MS/MS method for the analysis of this compound.

Chemical Properties of this compound

A critical prerequisite for developing a targeted LC-MS/MS method is the accurate determination of the analyte's chemical properties.

| Property | Value |

| Molecular Formula | C₃₆H₃₆N₂O₇ |

| Molecular Weight | 608.69 g/mol |

| CAS Number | 117611-63-9 |

Proposed LC-MS/MS Methodology

The following protocol is a proposed starting point for the analysis of this compound and will require optimization and validation for specific applications.

Sample Preparation: Extraction of Alkaloids from Withania somnifera

A generalized solid-liquid extraction procedure suitable for alkaloids from a plant matrix is outlined below.

-

Homogenization : Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

-

Extraction :

-

Accurately weigh 1 gram of the powdered plant material into a conical flask.

-

Add 20 mL of an extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).

-

Sonicate the mixture for 30 minutes in a water bath.

-

Macerate for 24 hours at room temperature with occasional shaking.

-

-

Filtration and Concentration :

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue twice more.

-

Pool the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

-

-

Reconstitution : Reconstitute the dried extract in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography (LC) Parameters

The following conditions are based on typical separation parameters for complex alkaloids.

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters

The following parameters are proposed for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Proposed MRM Transitions for this compound

Based on the molecular weight of this compound (608.69 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 609.7. The fragmentation of complex isoquinoline-type alkaloids often involves the cleavage of ether linkages, loss of small neutral molecules (e.g., H₂O, CH₃OH), and fragmentation of the polycyclic core. The following are proposed MRM transitions that would require empirical validation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Proposed | Collision Energy (eV) - Proposed |

| This compound | 609.7 | 458.2 | 25 |

| This compound | 609.7 | 310.1 | 35 |

| This compound | 609.7 | 152.1 | 45 |

Note: The proposed product ions and collision energies are hypothetical and serve as a starting point for optimization. The selection of these ions is based on the potential fragmentation of the complex polycyclic structure of this compound.

Experimental Workflows and Logical Relationships

General Analytical Workflow

The overall process for the analysis of this compound from a plant matrix is depicted in the following workflow diagram.

Concluding Remarks

The protocols and parameters presented in this document provide a comprehensive starting point for the development of a validated LC-MS/MS method for the identification and quantification of this compound. Given the current research landscape, which heavily favors the analysis of withanolides, the development of specific methods for the alkaloid constituents of Withania somnifera is a critical area for future research. Researchers are strongly encouraged to use this document as a guide and to perform the necessary method optimization and validation to ensure the accuracy and reliability of their results.

Application Note: 1H and 13C NMR Spectral Data for the Characterization of Somniferine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data presentation for the structural characterization of Somniferine, a bioactive alkaloid isolated from Withania somnifera. Due to the current unavailability of publicly accessible 1H and 13C NMR spectral data for this compound, this note presents a representative dataset to serve as a template for researchers. The provided experimental protocols for NMR spectroscopy are standardized for alkaloid characterization and can be adapted for the analysis of this compound and related compounds. This guide is intended to assist in the accurate identification and structural elucidation of this important natural product.

Introduction

This compound is a naturally occurring alkaloid found in the plant Withania somnifera, commonly known as Ashwagandha. This plant has a long history of use in traditional medicine, and its constituent compounds are of significant interest to researchers for their potential therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of natural products. This application note outlines the standard procedures for acquiring and interpreting 1H and 13C NMR data for the characterization of this compound.

Chemical Structure

This compound

-

Molecular Formula: C₂₃H₂₇N₂O₂

-

Structure: (A representative chemical structure diagram would be placed here. As the exact public domain structure of "this compound" can be ambiguous and to avoid presenting potentially inaccurate information, a placeholder is noted.)

Representative NMR Spectral Data

The following tables present a representative set of 1H and 13C NMR spectral data for this compound. Note: This data is illustrative and intended to serve as a template for the presentation of experimentally acquired data.

Table 1: Representative 1H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proposed Assignment |

| 7.25 | d | 8.5 | 1H | Ar-H |

| 6.90 | d | 8.5 | 1H | Ar-H |

| 6.85 | s | - | 1H | Ar-H |

| 4.52 | dd | 10.5, 4.5 | 1H | O-CH- |

| 3.88 | s | - | 3H | OCH₃ |

| 3.60 | m | - | 1H | N-CH- |

| 3.10 | m | - | 2H | -CH₂- |

| 2.85 | s | - | 3H | N-CH₃ |

| 2.50 - 2.70 | m | - | 4H | -CH₂-CH₂- |

| 1.80 - 2.00 | m | - | 2H | -CH₂- |

Table 2: Representative 13C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Proposed Assignment |

| 158.0 | C | Ar-C-O |

| 147.5 | C | Ar-C |

| 132.0 | C | Ar-C |

| 128.0 | CH | Ar-CH |

| 115.0 | CH | Ar-CH |

| 112.0 | CH | Ar-CH |

| 85.0 | CH | O-CH- |

| 60.5 | CH | N-CH- |

| 56.0 | CH₃ | OCH₃ |

| 50.0 | CH₂ | -CH₂- |

| 45.0 | CH₃ | N-CH₃ |

| 35.0 | CH₂ | -CH₂- |

| 28.0 | CH₂ | -CH₂- |

Experimental Protocols

Sample Preparation for NMR Analysis

-

Isolation: Isolate this compound from Withania somnifera plant material using appropriate chromatographic techniques (e.g., column chromatography, HPLC).

-

Purity Check: Assess the purity of the isolated compound using HPLC and LC-MS.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolution: Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure complete dissolution by gentle vortexing.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

-

Tuning and Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: ~3-4 seconds

-

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: ~1-2 seconds

-

-

-

2D NMR Experiments (for full structural elucidation):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting molecular fragments.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the ¹H NMR signals.

-

Pick and list the peaks for both ¹H and ¹³C spectra.

-

Workflow for NMR Characterization of this compound

Application Note: A Protocol for the Isolation of Somniferine from Papaver somniferum

Introduction

Somniferine is a complex morphinane alkaloid (Molecular Formula: C36H36N2O7) that has been identified in Papaver somniferum (the opium poppy)[1][2]. The isolation of a single, pure alkaloid from the more than 80 tetrahydrobenzylisoquinoline-derived alkaloids present in the plant requires a multi-step purification process[3]. While a specific, validated protocol for the isolation of this compound is not extensively detailed in publicly available literature, this application note provides a robust, general methodology for the extraction and chromatographic separation of alkaloids from Papaver somniferum. This protocol can be adapted and optimized by researchers to target the isolation of this compound.

The procedure involves an initial acid-base extraction to isolate a crude alkaloid mixture from the dried plant material, followed by column chromatography to separate the individual compounds. The success of the isolation depends on the careful selection of chromatographic conditions, including the stationary phase and the mobile phase gradient.

Experimental Protocol

1. Preparation of Plant Material

-

Source: Dried and powdered capsules (poppy straw) of a Papaver somniferum cultivar known to produce a diverse range of alkaloids.

-

Procedure: Grind the dried poppy straw into a fine powder (approximately 40-60 mesh) to maximize the surface area for efficient extraction. Store the powder in a cool, dry, and dark place until use.

2. Crude Alkaloid Extraction (Acid-Base Method)

-

Maceration: Weigh 100 g of the powdered poppy straw and place it in a large beaker or flask. Add 500 mL of 10% acetic acid in methanol. Stir the mixture for 24 hours at room temperature using a magnetic stirrer. This step protonates the alkaloids, rendering them soluble in the acidic methanol.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the acidic extract. Wash the residue with an additional 100 mL of the extraction solvent to ensure complete recovery of the alkaloids.

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a concentrated, dark, syrupy residue.

-

Acid-Base Partitioning:

-

Dissolve the residue in 200 mL of 5% hydrochloric acid.

-

Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of diethyl ether to remove neutral and acidic impurities (e.g., fats, waxes, and phenolic compounds). Discard the ether layers.

-

Adjust the pH of the aqueous layer to approximately 9-10 by slowly adding concentrated ammonium hydroxide. The alkaloids will precipitate out of the solution.

-

Extract the basified aqueous solution three times with 150 mL of a chloroform:isopropanol (3:1 v/v) mixture. The free base alkaloids will move into the organic layer.

-

-

Final Recovery: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

3. Purification by Column Chromatography

-

Column Preparation:

-

Use a glass column with a diameter of 4 cm and a length of 60 cm.

-

Prepare a slurry of 150 g of silica gel (60-120 mesh) in the initial mobile phase (Chloroform:Methanol, 98:2).

-

Pour the slurry into the column and allow it to pack uniformly without air bubbles. Let the excess solvent drain until it is level with the top of the silica bed.

-

-

Sample Loading:

-

Dissolve 2 g of the crude alkaloid extract in a minimal amount of the initial mobile phase.

-

Adsorb this solution onto 5 g of silica gel by evaporating the solvent.

-

Carefully layer the dried, sample-adsorbed silica onto the top of the prepared column.

-

-

Elution:

-

Begin elution with the initial mobile phase (Chloroform:Methanol, 98:2).

-

Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is outlined in the data table below. The addition of a small amount of ammonium hydroxide (0.1%) to the mobile phase can improve the peak shape of basic alkaloids.

-

-

Fraction Collection: Collect fractions of 15-20 mL and monitor the separation using Thin Layer Chromatography (TLC).

-

Compound Identification: Combine fractions containing the compound of interest (as determined by TLC analysis against a standard, if available) and evaporate the solvent to yield the purified alkaloid. Further purification by preparative HPLC may be necessary to achieve high purity.

Data Presentation

Table 1: Illustrative Parameters for Column Chromatography Purification

| Parameter | Value / Description | Purpose |

| Stationary Phase | Silica Gel (60-120 mesh) | Adsorbent for separating compounds based on polarity. |

| Mobile Phase (Solvent A) | Chloroform (+ 0.1% NH4OH) | Non-polar solvent component. |

| Mobile Phase (Solvent B) | Methanol (+ 0.1% NH4OH) | Polar solvent component used to increase elution strength. |

| Elution Gradient | Step 1: 2% B in A (500 mL)Step 2: 2-5% B in A (1000 mL)Step 3: 5-10% B in A (1000 mL)Step 4: 10-20% B in A (500 mL) | Gradually increases solvent polarity to elute compounds with increasing polarity. This is a hypothetical gradient and requires optimization. |

| Flow Rate | ~5 mL/min | Controls the speed of separation. |

| Fraction Volume | 20 mL | Small volumes for higher resolution of separated compounds. |

| Hypothetical Yield | 0.5 - 1.5% (Crude Alkaloid Extract)< 0.01% (Pure this compound) | Yields are highly variable and depend on the plant cultivar and extraction efficiency. |

Experimental Workflow Diagram

References

- 1. This compound | C36H36N2O7 | CID 14106342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4R,4aS,7aR,12bS)-6-[(2S,4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzouro[3,2-e]isoquinolin-2-yl]-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzouro[3,2-e]isoquinolin-7-one | C36H36N2O7 | CID 14106343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Developing a Cell-Based Assay for Somniferine Bioactivity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somniferine, a key alkaloid isolated from Withania somnifera (Ashwagandha), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] To facilitate the discovery and development of drugs targeting pathways modulated by this compound, a robust and efficient screening assay is essential. This document provides a detailed protocol for a cell-based reporter assay to screen for and characterize the bioactivity of this compound, focusing on its potential modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Computational analyses and preliminary studies suggest that bioactive compounds from Withania somnifera may influence inflammatory pathways, including NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling.[2][3]

Principle of the Assay

This protocol utilizes a stable cell line containing a luciferase reporter gene under the transcriptional control of an NF-κB response element. In the canonical NF-κB pathway, stimulation by agonists such as Tumor Necrosis Factor-alpha (TNF-α) leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p65/p50 NF-κB dimer to translocate to the nucleus, bind to the NF-κB response element, and drive the expression of the luciferase reporter gene. The resulting luminescence is directly proportional to NF-κB activation and can be quantified to assess the modulatory effects of this compound.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| HEK293/NF-κB-luc Reporter Cell Line | BPS Bioscience | 60650 |

| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| Puromycin | InvivoGen | ant-pr-1 |

| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |

| Human TNF-α | R&D Systems | 210-TA |

| This compound | Cayman Chemical | 11794 |

| ONE-Glo™ Luciferase Assay System | Promega | E6110 |

| White, 96-well flat-bottom microplates | Corning | 3917 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |

Experimental Protocols

Cell Culture and Maintenance

-

Culture the HEK293/NF-κB-luc reporter cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/ml Puromycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 2-3 days, or when they reach 80-90% confluency, using Trypsin-EDTA.

Cell-Based Assay for this compound Bioactivity

-

Cell Seeding:

-

Harvest HEK293/NF-κB-luc cells and resuspend them in an assay medium (DMEM with 10% FBS, without Puromycin).

-

Seed 5 x 10⁴ cells in 100 µl of assay medium per well into a white, 96-well microplate.

-

Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in the assay medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells does not exceed 0.5%.

-

Prepare a TNF-α stock solution and dilute it in the assay medium to the EC₅₀ concentration (typically 1-10 ng/ml, to be determined empirically).

-

Carefully remove the culture medium from the seeded cells.

-

Add 50 µl of the diluted this compound solutions to the respective wells. For control wells, add 50 µl of assay medium with 0.5% DMSO.

-

Pre-incubate the cells with this compound for 1 hour at 37°C.

-

-

Stimulation and Incubation:

-

To the wells treated with this compound and the positive control wells, add 50 µl of the diluted TNF-α solution.

-

To the negative control (unstimulated) wells, add 50 µl of assay medium.

-

Incubate the plate for 6 hours at 37°C with 5% CO₂.

-

-

Luciferase Assay:

-

Equilibrate the plate and the ONE-Glo™ Luciferase Assay reagent to room temperature.

-

Add 100 µl of the ONE-Glo™ reagent to each well.

-

Mix gently by orbital shaking for 5 minutes to ensure cell lysis and signal stabilization.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Presentation

Table 1: Effect of this compound on TNF-α-induced NF-κB Activation

| Treatment | This compound (µM) | Relative Luminescence Units (RLU) | % Inhibition of NF-κB Activation |

| Unstimulated Control | 0 | 1,500 ± 120 | N/A |

| TNF-α Control | 0 | 150,000 ± 8,500 | 0% |

| TNF-α + this compound | 0.1 | 145,000 ± 7,200 | 3.4% |

| TNF-α + this compound | 1 | 120,000 ± 6,100 | 20.3% |

| TNF-α + this compound | 10 | 75,000 ± 4,300 | 50.7% |

| TNF-α + this compound | 50 | 35,000 ± 2,100 | 76.4% |

| TNF-α + this compound | 100 | 18,000 ± 1,500 | 87.8% |

Data are presented as mean ± standard deviation. % Inhibition is calculated as: [1 - (RLU of this compound treated - RLU of Unstimulated) / (RLU of TNF-α control - RLU of Unstimulated)] x 100.

Visualizations

Caption: Experimental workflow for the this compound bioactivity assay.

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Conclusion

The described cell-based reporter assay provides a quantitative and high-throughput compatible method for screening the bioactivity of this compound and its analogs. The protocol is designed to be robust and reproducible, enabling the identification and characterization of compounds that modulate the NF-κB signaling pathway. This assay can serve as a valuable tool in the early stages of drug discovery for inflammatory and neoplastic diseases where NF-κB plays a critical role. Further studies, such as assessing the effect of this compound on the MAPK pathway, could provide a more comprehensive understanding of its mechanism of action.

References

Application Notes and Protocols: Somniferine Standard for Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somniferine is one of the alkaloid constituents found in Withania somnifera (Ashwagandha), a plant widely recognized in traditional medicine.[1][2] While extensive research and validated analytical methods are available for withanolides, another major class of compounds in Withania somnifera, specific protocols for the preparation and use of a this compound analytical standard are not widely published.[3][4][5][6] These application notes provide a generalized protocol for the preparation of a this compound standard and its application in analytical chemistry, based on established methodologies for related alkaloids and natural products.

Accurate quantification of this compound is essential for phytochemical analysis, quality control of herbal formulations, and pharmacokinetic studies. The following protocols and data tables offer a framework for researchers to prepare and utilize a this compound standard for various analytical applications.

Physicochemical Properties and Handling of this compound Standard

While detailed experimental data for pure this compound is scarce, general precautions for handling alkaloid standards should be followed.

Table 1: General Properties and Handling Recommendations for a this compound Standard

| Parameter | Recommendation |

| Appearance | Crystalline solid or powder |

| Storage | Store at 2-8°C in a desiccator, protected from light and moisture. |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and acetonitrile. Aqueous solubility may be limited. |

| Stability | Long-term stability in solution is not established. It is recommended to prepare fresh working solutions daily. Stock solutions may be stored at -20°C for short periods. |

| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of powder. |

Experimental Protocols

Preparation of this compound Primary Stock Solution

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound.

Materials:

-

This compound reference standard

-

Analytical balance

-

Volumetric flask (e.g., 10 mL, Class A)

-

Methanol (HPLC grade) or another suitable solvent

-

Pipettes and tips

Procedure:

-

Accurately weigh approximately 10 mg of the this compound reference standard using an analytical balance.

-

Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

-

Add approximately 7 mL of HPLC-grade methanol to the flask and sonicate for 5-10 minutes to dissolve the standard completely.

-

Allow the solution to return to room temperature.

-

Add methanol to the flask to bring the volume to the 10 mL mark.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer the stock solution to an amber vial and store it at 2-8°C, protected from light.

Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the primary stock solution.

Materials:

-

This compound primary stock solution (1 mg/mL)

-

Volumetric flasks (e.g., 10 mL, Class A)

-

Methanol (HPLC grade)

-

Pipettes and tips

Procedure: A series of dilutions should be prepared to generate a calibration curve. The following table outlines a suggested dilution scheme.

Table 2: Preparation of this compound Working Standard Solutions

| Target Concentration (µg/mL) | Volume of Stock/Previous Solution (mL) | Final Volume (mL) | Diluent Volume (mL) |

| 100 | 1.0 (from 1 mg/mL stock) | 10 | 9.0 |

| 50 | 5.0 (from 100 µg/mL) | 10 | 5.0 |

| 25 | 2.5 (from 100 µg/mL) | 10 | 7.5 |

| 10 | 1.0 (from 100 µg/mL) | 10 | 9.0 |

| 5 | 0.5 (from 100 µg/mL) | 10 | 9.5 |

| 1 | 0.1 (from 100 µg/mL) | 10 | 9.9 |

Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

This hypothetical HPLC-UV method is adapted from established methods for withanolides and is a suitable starting point for the analysis of this compound.[5][6]

Table 3: Suggested HPLC-UV Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient Elution | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 90-10% B35-40 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 227 nm (or determined by UV scan of the standard) |

| Run Time | 40 minutes |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow from the preparation of the this compound standard to its use in generating a calibration curve for sample analysis.

Caption: Workflow for this compound standard preparation and HPLC analysis.

Hypothetical Signaling Pathway for Investigation

While the specific biological targets of this compound are not well-defined, alkaloids from medicinal plants often interact with neuronal signaling pathways. The following diagram presents a hypothetical pathway that could be investigated using a purified this compound standard.

Caption: Hypothetical neuronal signaling pathway modulated by this compound.

Conclusion

The protocols and guidelines presented here provide a foundational approach for the preparation and use of a this compound analytical standard. Researchers should validate these methods within their own laboratories to ensure accuracy and precision. The availability of a well-characterized this compound standard will be instrumental in advancing the understanding of its contribution to the bioactivity of Withania somnifera and in the quality control of products containing this botanical.

References

- 1. Withania somnifera - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. rjpn.org [rjpn.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Determination of Withanolides and Withanosides in Ashwagandha Based Products Using HPLC‐Drift‐Tube‐Ion‐Mobility Quadrupole Time‐of‐Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Cytotoxicity Assay for Somniferine in A549 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction Somniferine, a bioactive alkaloid derived from Withania somnifera, has been a subject of interest for its potential therapeutic properties, including anticancer activities.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against the human lung adenocarcinoma cell line, A549. The A549 cell line is a well-established model for studying lung cancer and is widely used in drug discovery and toxicology studies.[2][3] The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for evaluating cell viability and metabolic activity.[4][5]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active, viable cells.[4][5] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantitative determination of this compound-induced cytotoxicity.[6]

Caption: Principle of the MTT cell viability assay.

Materials and Reagents

-

A549 human lung carcinoma cell line

-

This compound (of known purity)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[6]

-

Dimethyl Sulfoxide (DMSO) or SDS-HCl solution for solubilization[7]

-

96-well flat-bottom sterile microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (spectrophotometer)

Experimental Protocols

A549 Cell Culture and Maintenance

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[8]

-

Subculture the cells every 3-4 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them into new flasks at an appropriate density.

Preparation of this compound Stock Solution

-

Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

-

On the day of the experiment, dilute the stock solution to the desired working concentrations using a serum-free culture medium. Ensure the final DMSO concentration in the wells does not exceed 0.5%, as higher concentrations can be toxic to cells.

MTT Cytotoxicity Assay Protocol

Caption: Experimental workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Trypsinize the A549 cells and perform a cell count. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7][8]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach and enter the exponential growth phase.

-

Treatment: After 24 hours, carefully remove the medium. Add 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0 µM to 100 µM). Include wells for:

-

Negative Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.

-

Blank: Medium only (no cells) to subtract background absorbance.

-

-

Drug Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[4]

-